TAO Kinase inhibitor 1

Kinase Inhibition TAOK1/2 IC50

CP 43 (TAO Kinase inhibitor 1) is the benchmark, ATP-competitive pan-TAOK inhibitor (IC50 11 nM for TAOK1, 15 nM for TAOK2). It provides a defined selectivity profile over 62-kinase panel, enabling precise dissection of p38 MAPK/SAPK/JNK signaling without pan-MAPK promiscuity. Validated for reducing pathological tau phosphorylation in iPSC-derived neurons and inducing mitotic catastrophe in cancer models, it is the gold-standard control for HTS campaigns.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
Cat. No. B606776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAO Kinase inhibitor 1
SynonymsCP 43;  CP43;  CP-43
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28)
InChIKeyWQKXOAJVNFOHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide (CP 43) | High-Purity TAOK Inhibitor for MAPK Pathway Research


N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 850467-66-2), widely known as CP 43 or TAO Kinase inhibitor 1, is a synthetic small molecule that functions as a potent, ATP-competitive inhibitor of the serine/threonine kinases TAOK1 and TAOK2 . It exhibits sub-15 nanomolar inhibitory potency (IC50 11 nM for TAOK1, 15 nM for TAOK2) , distinguishing it within the MAP3K family. Commercial sourcing confirms a standard purity of ≥98% (HPLC) and full characterization data . Structurally, it comprises a biphenyl carboxamide core linked via a glycine spacer to a tetrahydronaphthalen-1-yl moiety, enabling binding to the ATP pocket of TAO kinases and serving as a validated tool for investigating the p38 MAPK and SAPK/JNK signaling cascades [1].

Why TAO Kinase Inhibitor 1 (CP 43) Cannot Be Replaced by Class-Analog Pan-Kinase Inhibitors in TAOK-Dependent Models


Generic substitution with a broad-spectrum kinase inhibitor or a lower-affinity TAOK analog is scientifically unsound for experiments requiring selective modulation of TAOK1/2. While the family comprises three isoforms (TAOK1, TAOK2, TAOK3), CP 43 exhibits a defined selectivity profile against a 62-kinase panel, unlike promiscuous pan-MAPK inhibitors . Furthermore, lower-potency analogs (e.g., TAO Kinase inhibitor 2 with IC50 50-500 nM) fail to achieve the nanomolar target engagement required for precise mechanistic dissection without confounding off-target effects . The unique pharmacological validation of CP 43 as the sole widely-employed pan-TAOK probe compound (prior to recent isozyme-selective derivatives) makes it the benchmark reference inhibitor for interpreting TAOK-dependent phenotypes in oncology and neurodegeneration research [1].

Quantitative Differentiation of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide: TAOK1/2 Potency and Selectivity


Superior TAOK1/2 Affinity: CP 43 Exhibits ~5-45 Fold Higher Potency than Analog TAO Kinase Inhibitor 2

In standardized in vitro kinase assays, CP 43 demonstrates significantly higher inhibitory potency against the primary targets TAOK1 and TAOK2 when compared directly to the lower-potency analog 'TAO Kinase inhibitor 2' .

Kinase Inhibition TAOK1/2 IC50

Kinome Selectivity Profile: Defined Off-Target Signature of CP 43 Enables Controlled Pathway Dissection

A 62-kinase selectivity panel reveals that while CP 43 is selective for TAOK1/2 over most kinases, it exhibits notable inhibition of TAOK3 (87% inhibition) and moderate inhibition (21-52%) of seven additional kinases . This contrasts with broader-spectrum MAP3K inhibitors or newer isozyme-selective probes, providing a known and predictable off-target landscape.

Selectivity Kinase Profiling TAOK3

Functional Validation in Breast Cancer Models: CP 43 Suppresses Proliferation and Induces Mitotic Catastrophe

CP 43 demonstrates robust anti-proliferative activity across multiple breast cancer cell lines, with quantitative growth inhibition data at a defined 10 µM concentration. This functional readout validates target engagement in a cellular context and distinguishes it from inactive or poorly validated analogs [1][2].

Anti-proliferative Mitotic Cell Death SK-BR-3

Reduction of Pathological Tau Phosphorylation in Neurodegeneration Models

In biochemical and cellular models of tauopathy, CP 43 reduces phosphorylation of tau at multiple disease-relevant residues phosphorylated by TAOK1 and TAOK2. This activity is not demonstrated by standard kinase inhibitors lacking TAOK affinity, establishing CP 43 as an essential tool for studying tau pathology [1][2].

Tauopathy Alzheimer's Disease Phosphorylation

Physicochemical and Handling Properties: High Solubility in DMSO and Ethanol Facilitates In Vitro and In Vivo Dosing

CP 43 exhibits excellent solubility in standard biological solvents (DMSO, ethanol), enabling preparation of high-concentration stock solutions essential for cell-based assays and in vivo studies. This contrasts with structurally related, more lipophilic analogs that may require specialized formulation .

Solubility Formulation DMSO

Procurement-Driven Application Scenarios for CP 43 (N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide) in TAOK Research


Mechanistic Dissection of TAOK1/2-Dependent MAPK Signaling in Oncology

Utilize CP 43 as a validated pan-TAOK inhibitor to probe the roles of TAOK1 and TAOK2 in the p38 MAPK and SAPK/JNK pathways [1]. Its high potency (IC50 11-15 nM) allows for robust pathway inhibition in cancer cell line models (e.g., SK-BR-3, BT-549) to study mitotic catastrophe and apoptosis, with defined selectivity enabling distinction from upstream MAP3K activators [2].

Investigating Tau Phosphorylation and Neurodegeneration in Tauopathy Models

Deploy CP 43 in primary neuronal cultures or iPSC-derived neurons to reduce pathological tau phosphorylation at multiple disease-associated epitopes (T123, T427, S262/S356, S202/T205/S208) [1]. This application is directly supported by peer-reviewed studies demonstrating reduced tau pathology in cortical neurons from transgenic tauopathy mice and FTLD patient-derived neurons [2].

Screening and Validation of New TAOK-Targeting Probes or Lead Compounds

Employ CP 43 as the benchmark positive control in high-throughput screening (HTS) campaigns to identify novel TAOK1/2 inhibitors or to validate the TAOK-mediated mechanism of action for new compounds [1]. Its well-characterized potency, selectivity, and cellular activity provide a gold standard reference dataset against which to measure new chemical entities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAO Kinase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.